

3-Phenylcoumarin: A Privileged Scaffold in Modern Drug Discovery

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Compound of Interest

Compound Name: 3-Phenylcoumarin

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

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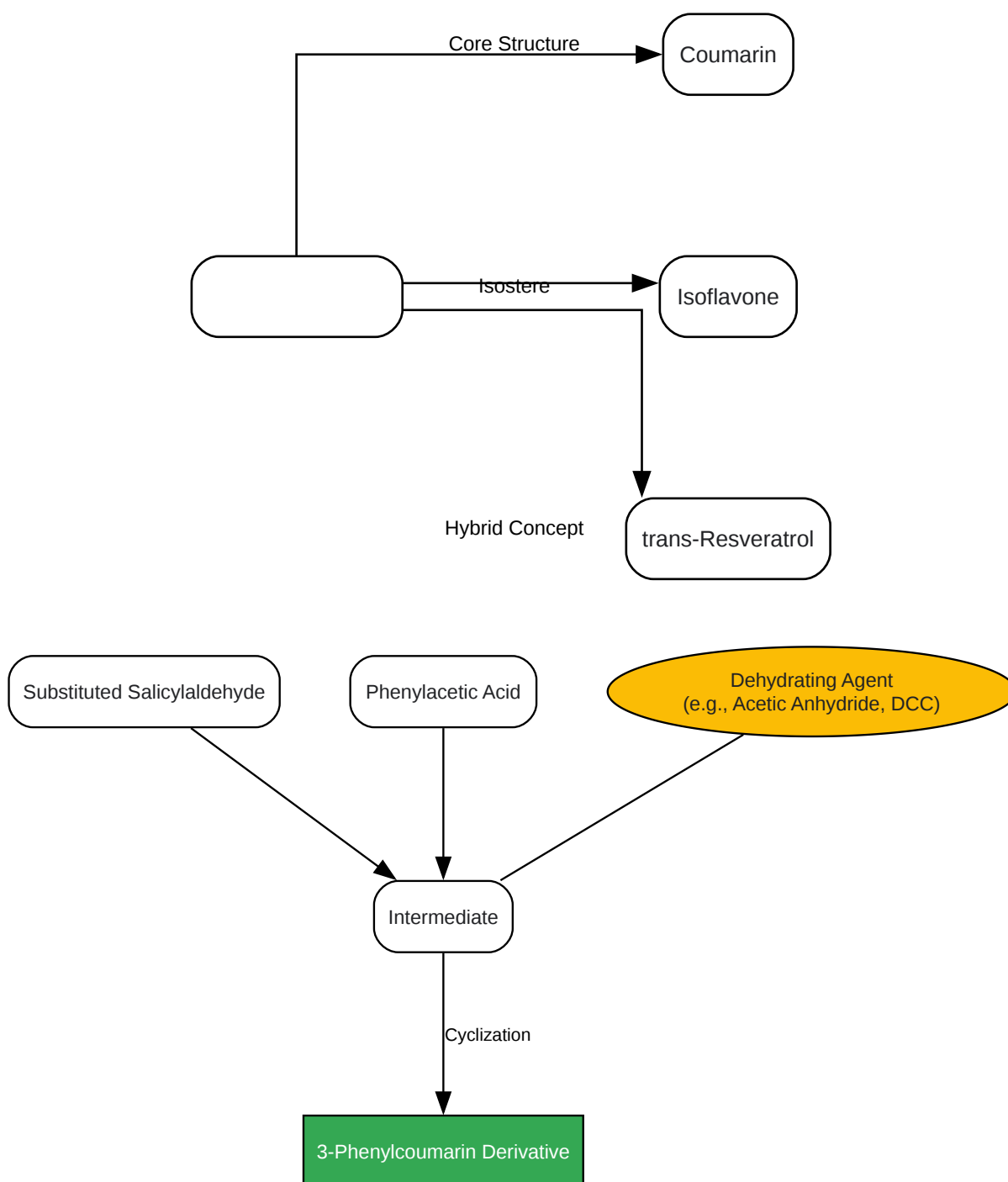
Abstract

The **3-phenylcoumarin** scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a diverse array of biological targets with high affinity.^{[1][2]} This guide provides a comprehensive technical overview of the **3-phenylcoumarin** core, exploring its synthetic accessibility, diverse pharmacological profile, and the underlying structure-activity relationships that govern its therapeutic potential. We will delve into key biological activities, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial effects, supported by mechanistic insights and quantitative data. Furthermore, this document furnishes detailed experimental protocols and visual diagrams to empower researchers in the synthesis and evaluation of novel **3-phenylcoumarin** derivatives, thereby accelerating the drug discovery and development process.

The 3-Phenylcoumarin Scaffold: A Foundation of Therapeutic Versatility

The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target. The **3-phenylcoumarin** structure, an isostere of isoflavones where the carbonyl group is shifted from position 4 to 2 on the pyran ring, perfectly embodies this concept.^{[1][3]} Its rigid, planar benzopyranone ring system,

coupled with the synthetically tractable phenyl ring at the 3-position, offers an ideal platform for chemical modification. This allows for the fine-tuning of steric, electronic, and lipophilic properties, enabling the design of potent and selective modulators of various biological pathways.[2][3] The structural relationship to other biologically active molecules like resveratrol and steroid hormones further underscores its significance in drug design.[1][2]



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